![molecular formula C12H16N2O B1450339 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate CAS No. 1609402-71-2](/img/structure/B1450339.png)
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate
Vue d'ensemble
Description
“6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate” is a chemical compound with the CAS Number: 1609402-71-2 . It has a molecular weight of 204.27 . The compound is stored at room temperature and is in solid form .
Synthesis Analysis
The synthesis of this compound or its derivatives involves introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The synthesis process involves the use of the Fischer reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2.H2O/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.27 . It is a solid at room temperature .Applications De Recherche Scientifique
Anticancer Activity
This compound has shown promising results in the fight against cancer. A study has indicated that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the molecule has been found to increase its anticancer efficacy, with some derivatives showing IC50 values as low as 9.42 μM .
Molecular Docking and Dynamics Simulations
The compound’s derivatives have been used in molecular docking studies to understand their binding orientations within the active sites of target proteins, such as c-Met . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for the development of targeted therapies .
Neurodegenerative Disease Research
Indole derivatives, including the 6-methyl variant, have been utilized in the study of neurodegenerative diseases. They are explored for their potential to inhibit mitotic kinesins, which are proteins that play a role in cell division and have been implicated in the progression of neurodegenerative conditions .
Anti-HIV Activity
Research has also been conducted on indole derivatives for their potential anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to assess their efficacy against HIV-1 .
Chemical Synthesis and Drug Design
The compound serves as a building block in chemical synthesis for the design of new drugs. Its structural flexibility allows for the introduction of various functional groups, which can lead to the development of novel pharmacophores with desired biological activities .
Pharmacokinetic Studies
Understanding the pharmacokinetics of a compound is essential for drug development. The physical and chemical properties of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate, such as its solubility and stability, are studied to optimize its absorption, distribution, metabolism, and excretion (ADME) profiles .
Propriétés
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.H2O/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSFIXQJIQFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCNC3.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




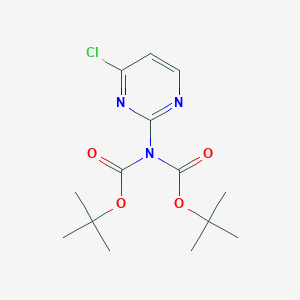
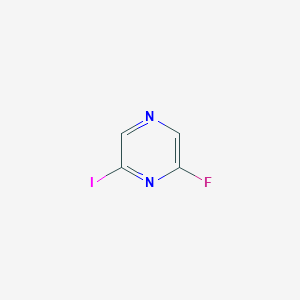
![8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1450262.png)
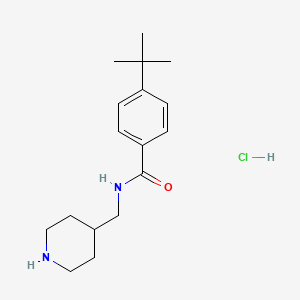
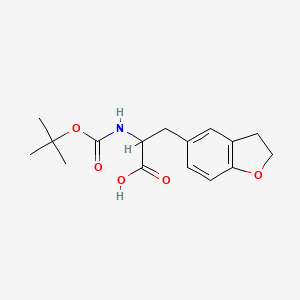
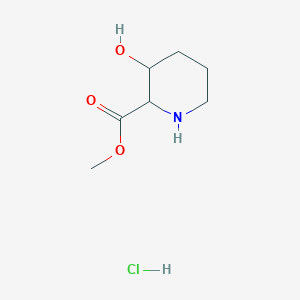

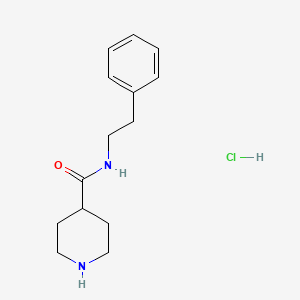
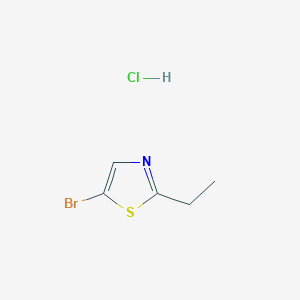
![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)

![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)
